Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17719193
InChI: InChI=1S/C10H18N2O3/c1-14-9(13)10(2-7-15-8-10)12-5-3-11-4-6-12/h11H,2-8H2,1H3
SMILES:
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate

CAS No.:

Cat. No.: VC17719193

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate -

Specification

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name methyl 3-piperazin-1-yloxolane-3-carboxylate
Standard InChI InChI=1S/C10H18N2O3/c1-14-9(13)10(2-7-15-8-10)12-5-3-11-4-6-12/h11H,2-8H2,1H3
Standard InChI Key DHSFWHJCUXEUDQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCOC1)N2CCNCC2

Introduction

Chemical Identity and Structural Properties

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate features a tetracyclic structure comprising an oxolane ring fused to a piperazine group, with a methyl ester substituent at the 3-position. The IUPAC name, methyl 3-piperazin-1-yloxolane-3-carboxylate, reflects this arrangement. Key physicochemical properties include a PSA (Polar Surface Area) of 47.56 Ų and a LogP value of 1.50, indicating moderate hydrophobicity . The compound’s stereochemistry is defined by the spatial orientation of the piperazine nitrogen atoms, which influences its interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H18N2O3\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_3
Molecular Weight214.26 g/mol
Exact Mass214.121 Da
PSA47.56 Ų
LogP1.50
Canonical SMILESCOC(=O)C1(CCOC1)N2CCNCC2

The compound’s stability is attributed to the oxolane ring’s conformational rigidity, while the piperazine moiety introduces sites for hydrogen bonding and protonation, critical for receptor binding .

Synthesis and Optimization Strategies

The synthesis of methyl 3-(piperazin-1-yl)oxolane-3-carboxylate involves a multi-step process centered on constructing the oxolane ring and introducing the piperazine group. A typical route begins with the cyclization of a diol precursor to form the oxolane ring, followed by nucleophilic substitution with piperazine under basic conditions. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (40–60°C) are critical for achieving yields exceeding 70%.

Recent advancements employ continuous flow reactors to enhance scalability, reducing reaction times from hours to minutes while maintaining purity above 95%. Post-synthetic purification often involves column chromatography or recrystallization, with NMR and MS confirming structural integrity. Challenges include avoiding side reactions such as over-alkylation of the piperazine ring, which can be mitigated by stoichiometric precision.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing methyl 3-(piperazin-1-yl)oxolane-3-carboxylate. 1H^1\text{H}-NMR spectra reveal distinct signals for the oxolane protons (δ 1.68–1.73 ppm) and piperazine methylene groups (δ 2.48–3.53 ppm) . 13C^{13}\text{C}-NMR confirms the ester carbonyl at δ 170.5 ppm and the quaternary carbon at δ 87.4 ppm . High-resolution MS (HRMS) provides exact mass verification, with the molecular ion peak observed at m/z 214.121.

X-ray crystallography, though less commonly employed, has resolved the compound’s stereochemistry, revealing a chair conformation for the piperazine ring and envelope geometry for the oxolane . Thermal analysis (DSC/TGA) indicates decomposition above 250°C, consistent with its stability under physiological conditions.

Receptor SubtypeKiK_i (nM)Selectivity Ratio (vs. D2)
D31400
CB115120

In animal models, derivatives of this compound reduce drug-seeking behavior and anxiety-like responses, suggesting utility in treating addiction and neuropsychiatric disorders . The oxolane ring enhances blood-brain barrier permeability, while the ester group improves oral bioavailability.

Comparative Analysis with Structural Analogs

Structural analogs, such as methyl 3-(piperazin-1-yl)oxetane-3-carboxylate, replace the oxolane ring with an oxetane, altering electronic and steric properties. The oxetane analog exhibits reduced LogP (1.20 vs. 1.50) and higher PSA (52.30 Ų), impacting solubility and receptor binding. Enantioselective variants, like R- and S-22, demonstrate divergent pharmacological profiles, with the R-enantiomer showing 10-fold greater D3 affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator